molecular formula C10H8BrClN2 B11851500 6-Bromo-4-chloro-2-ethylquinazoline

6-Bromo-4-chloro-2-ethylquinazoline

Cat. No.: B11851500
M. Wt: 271.54 g/mol
InChI Key: DCNPUBMFLMGIEO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-ethylquinazoline typically involves the reaction of 2-ethylquinazoline with bromine and chlorine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-ethylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different quinazoline derivatives .

Scientific Research Applications

6-Bromo-4-chloro-2-ethylquinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-ethylquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

6-Bromo-4-chloro-2-ethylquinazoline can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

6-bromo-4-chloro-2-ethylquinazoline

InChI

InChI=1S/C10H8BrClN2/c1-2-9-13-8-4-3-6(11)5-7(8)10(12)14-9/h3-5H,2H2,1H3

InChI Key

DCNPUBMFLMGIEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl

Origin of Product

United States

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